molecular formula C15H18N4OS B276500 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276500
M. Wt: 302.4 g/mol
InChI Key: FHVNRVYCNPOOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BETT, is a chemical compound that has gained significant attention among scientists due to its potential applications in the field of medicinal chemistry. The compound is a member of the thiadiazole family and possesses a triazole ring, which makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that the compound may act through various pathways, including the modulation of protein kinases and the inhibition of reactive oxygen species. 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to interact with various enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis, and the regulation of glucose metabolism. The compound has also been shown to possess antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its wide range of biological activities, which makes it a versatile compound for investigating various disease pathways. However, one of the limitations of using 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method to improve its bioavailability and efficacy, and the exploration of its mechanism of action at the molecular level. 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also be investigated for its potential use in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with thiocarbohydrazide to form 4-ethoxyphenyl-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with butyl isocyanate and triethylamine to yield the final product, 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-butyl-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-3-5-6-13-16-17-15-19(13)18-14(21-15)11-7-9-12(10-8-11)20-4-2/h7-10H,3-6H2,1-2H3

InChI Key

FHVNRVYCNPOOKN-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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